![molecular formula C19H20FNO3 B15029182 (3,5-Dimethoxyphenyl)(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone](/img/structure/B15029182.png)
(3,5-Dimethoxyphenyl)(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Dimethoxybenzoyl)-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline is a complex organic compound that belongs to the class of tetrahydroquinolines This compound is characterized by the presence of a 3,5-dimethoxybenzoyl group, a fluorine atom, and a methyl group attached to the tetrahydroquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-dimethoxybenzoyl)-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline typically involves multi-step organic reactions. One common method starts with the preparation of 3,5-dimethoxybenzoic acid, which is then converted to its corresponding acid chloride using reagents like thionyl chloride. The acid chloride is then reacted with 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline in the presence of a base such as triethylamine to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Dimethoxybenzoyl)-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of quinoline derivatives with oxidized functional groups.
Reduction: Formation of reduced tetrahydroquinoline derivatives.
Substitution: Formation of substituted tetrahydroquinoline derivatives with new functional groups replacing the fluorine atom.
Scientific Research Applications
1-(3,5-Dimethoxybenzoyl)-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,5-dimethoxybenzoyl)-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,5-Dimethoxybenzoyl)-6-chloro-2-methyl-1,2,3,4-tetrahydroquinoline
- 1-(3,5-Dimethoxybenzoyl)-6-bromo-2-methyl-1,2,3,4-tetrahydroquinoline
Comparison
Compared to its analogs, 1-(3,5-dimethoxybenzoyl)-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the stability and lipophilicity of organic compounds, making this compound potentially more effective in certain applications.
Properties
Molecular Formula |
C19H20FNO3 |
---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
(3,5-dimethoxyphenyl)-(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone |
InChI |
InChI=1S/C19H20FNO3/c1-12-4-5-13-8-15(20)6-7-18(13)21(12)19(22)14-9-16(23-2)11-17(10-14)24-3/h6-12H,4-5H2,1-3H3 |
InChI Key |
DXQQHBYXGNQJSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(N1C(=O)C3=CC(=CC(=C3)OC)OC)C=CC(=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.